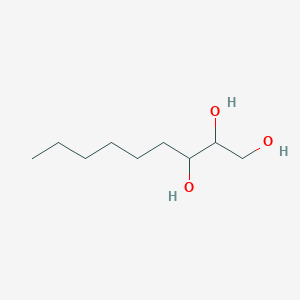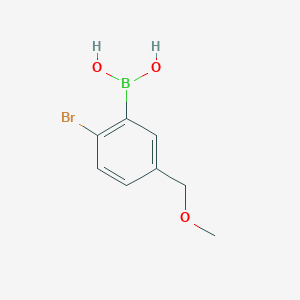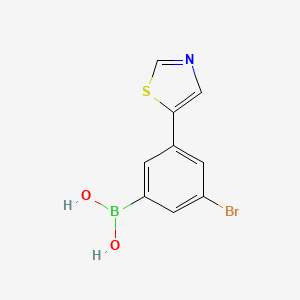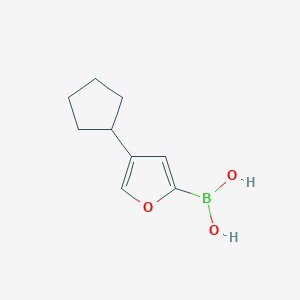
1,2,3-Nonanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Nonanetriol is an organic compound with the molecular formula C9H20O3. It is a triol, meaning it contains three hydroxyl (OH) groups attached to a nonane backbone.
Métodos De Preparación
1,2,3-Nonanetriol can be synthesized through various methods. One common synthetic route involves the reduction of this compound precursors using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions and yields high purity this compound .
Industrial production methods often involve the catalytic hydrogenation of nonane derivatives. This process requires specific catalysts and controlled reaction conditions to ensure the selective formation of this compound .
Análisis De Reacciones Químicas
1,2,3-Nonanetriol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form alkanes using strong reducing agents.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,3-Nonanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its triol structure makes it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems due to its solubility and biocompatibility.
Mecanismo De Acción
The mechanism by which 1,2,3-Nonanetriol exerts its effects is primarily through its interactions with biological molecules. The hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Comparación Con Compuestos Similares
1,2,3-Nonanetriol can be compared with other triols such as glycerol and 1,2,4-butanetriol. While glycerol is widely used in pharmaceuticals and cosmetics, this compound offers unique properties such as higher molecular weight and different solubility characteristics. This makes it suitable for specific applications where glycerol may not be ideal .
Similar compounds include:
Glycerol: A simple triol with widespread use in various industries.
1,2,4-Butanetriol: Another triol with applications in polymer synthesis and as a chemical intermediate.
Propiedades
Número CAS |
102439-69-0 |
|---|---|
Fórmula molecular |
C9H20O3 |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
nonane-1,2,3-triol |
InChI |
InChI=1S/C9H20O3/c1-2-3-4-5-6-8(11)9(12)7-10/h8-12H,2-7H2,1H3 |
Clave InChI |
QMHBZWNZCSNBGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)






![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)

![Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate](/img/structure/B14084010.png)



